2-Chloro-5-(2-Cyclohexenyl)pyridine
Overview
Description
2-Chloro-5-(2-Cyclohexenyl)pyridine is a chemical compound with the molecular formula C11H12ClN . It contains a total of 25 atoms, including 12 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, and 1 Chlorine atom . It is used for the synthesis of various pharmaceutical compounds .
Synthesis Analysis
The synthesis of 2-Chloro-5-(2-Cyclohexenyl)pyridine involves several steps. One method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C, which affords 2-substituted pyridines in good yields . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides are obtained, enabling the synthesis of 2,6-disubstituted pyridines .Molecular Structure Analysis
The molecular structure of 2-Chloro-5-(2-Cyclohexenyl)pyridine consists of 26 bonds, including 14 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 2 six-membered rings, and 1 Pyridine .Chemical Reactions Analysis
The chemical reactions involving 2-Chloro-5-(2-Cyclohexenyl)pyridine are complex and can involve various other compounds. For instance, 2-Chloro-5-(2-Cyclohexenyl)pyridine can react with aryl bromides in the presence of Pd (OAc) 2 and (o-tolyl) 3 P to provide useful biaryl building blocks .Scientific Research Applications
Synthesis and Application Research
2-Chloro-5-(2-Cyclohexenyl)pyridine is an important intermediate in various synthetic pathways. For instance, it plays a crucial role in the synthesis of 2-Chloro-5-Trifluoromethyl Pyridine, a compound used in pharmaceuticals, agrochemicals, and biochemicals, particularly in herbicides (Li Zheng-xiong, 2004).
Crystal Structure Studies
The crystal structure of derivatives of 2-Chloro-5-(2-Cyclohexenyl)pyridine, such as 2-[(2-chloro-5-methyl-3-pyridinyl)(hydroxy)methyl]-2-cyclohexene-1-one, has been studied. These studies provide insights into the molecular geometry, which is critical for understanding the chemical behavior and applications of these compounds (G. Swamy et al., 2006).
Luminescent Properties and Chemical Applications
Cyclometalated complexes involving 2-Chloro-5-(2-Cyclohexenyl)pyridine derivatives have been shown to exhibit luminescent properties. These complexes have potential applications in various fields, including organic light-emitting diodes (OLEDs) and catalysis in chemical reactions (Chen Xu et al., 2014).
Microbial Screening Applications
Derivatives of 2-Chloro-5-(2-Cyclohexenyl)pyridine have been synthesized and screened for antimicrobial activity. These compounds have shown notable action against tested microbes, indicating their potential in developing new antimicrobial agents (K. Goswami et al., 2022).
Safety And Hazards
The safety data sheet for a similar compound, 2-Chloro-5-(trifluoromethyl)pyridine, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle such compounds with care, using appropriate personal protective equipment and following safety guidelines.
properties
IUPAC Name |
2-chloro-5-cyclohex-2-en-1-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN/c12-11-7-6-10(8-13-11)9-4-2-1-3-5-9/h2,4,6-9H,1,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIYJWIDKQKOSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)C2=CN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(2-Cyclohexenyl)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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